3-Formylrifamycin SV O-(2-butenyl)oxime
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Overview
Description
3-Formylrifamycin SV O-(2-butenyl)oxime: is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its modifications, which enhance its efficacy and stability. Rifamycins are primarily used to treat bacterial infections, including tuberculosis and leprosy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV O-(2-butenyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-butenyl)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The process involves:
Step 1: Formation of 3-formylrifamycin SV from rifamycin S.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced costs .
Chemical Reactions Analysis
Types of Reactions: 3-Formylrifamycin SV O-(2-butenyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 3-Formylrifamycin SV O-(2-butenyl)oxime is used as an intermediate in the synthesis of more complex rifamycin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its modifications provide insights into how structural changes can affect antibacterial activity .
Medicine: Medically, this compound is investigated for its potential to treat resistant bacterial infections. Its enhanced stability and efficacy make it a promising candidate for new antibiotic therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotic formulations. Its properties make it suitable for large-scale production and application .
Mechanism of Action
3-Formylrifamycin SV O-(2-butenyl)oxime exerts its effects by inhibiting bacterial RNA polymerase, an enzyme crucial for bacterial RNA synthesis. By binding to the DNA-dependent RNA polymerase, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting bacterial growth and replication . This mechanism is similar to other rifamycin derivatives but with enhanced efficacy due to its structural modifications .
Comparison with Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifamycin S: The precursor to many rifamycin derivatives, including 3-Formylrifamycin SV.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Uniqueness: 3-Formylrifamycin SV O-(2-butenyl)oxime is unique due to its oxime modification, which enhances its stability and efficacy compared to other rifamycin derivatives. This modification allows for better binding to bacterial RNA polymerase and improved antibacterial activity .
Properties
CAS No. |
41887-54-1 |
---|---|
Molecular Formula |
C42H54N2O13 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-[(E)-but-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H54N2O13/c1-11-12-17-55-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)57-42(9,40(31)51)54-18-16-28(53-10)22(4)38(56-26(8)45)24(6)34(47)23(5)33(46)20(2)14-13-15-21(3)41(52)44-32/h11-16,18-20,22-24,28,33-34,38,46-50H,17H2,1-10H3,(H,44,52)/b12-11+,14-13+,18-16+,21-15+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38?,42-/m0/s1 |
InChI Key |
XYOBOMQKFBXUHF-BDRVZWLDSA-N |
Isomeric SMILES |
C/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H](C([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origin of Product |
United States |
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